molecular formula C16H14ClFN4O B7155086 N-[(4-chloro-3-fluorophenyl)methyl]-N,1-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide

N-[(4-chloro-3-fluorophenyl)methyl]-N,1-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B7155086
M. Wt: 332.76 g/mol
InChI Key: UBXGTAFMZWPWJJ-UHFFFAOYSA-N
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Description

N-[(4-chloro-3-fluorophenyl)methyl]-N,1-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-b]pyridine core, which is a heterocyclic structure, and is substituted with a 4-chloro-3-fluorophenyl group. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-[(4-chloro-3-fluorophenyl)methyl]-N,1-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O/c1-21(9-10-3-4-13(17)14(18)5-10)16(23)12-6-11-8-20-22(2)15(11)19-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXGTAFMZWPWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C=C2C=N1)C(=O)N(C)CC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-3-fluorophenyl)methyl]-N,1-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring.

    Introduction of the 4-chloro-3-fluorophenyl Group: This is usually achieved through a nucleophilic substitution reaction where a suitable halogenated precursor reacts with the pyrazolo[3,4-b]pyridine core.

    Methylation: The final step involves the methylation of the nitrogen atoms to form the desired N,1-dimethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-3-fluorophenyl)methyl]-N,1-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-chloro-3-fluorophenyl)methyl]-N,1-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in various industries, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-[(4-chloro-3-fluorophenyl)methyl]-N,1-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-3-fluorophenyl)methyl]-N,1-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
  • N-[(4-chloro-3-fluorophenyl)methyl]-N,1-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide
  • N-[(4-chloro-3-fluorophenyl)methyl]-N,1-dimethylpyrazolo[3,4-b]pyridine-6-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

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